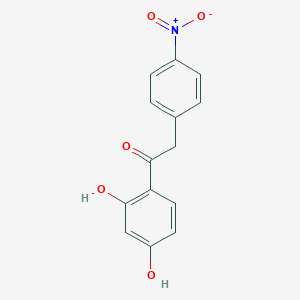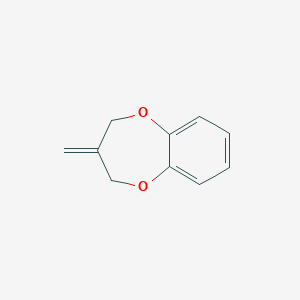
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine
描述
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine, commonly known as MDP2P, is a chemical compound that belongs to the class of organic compounds known as benzodioxepines. It is a colorless liquid that is used in the synthesis of various drugs and pharmaceuticals.
作用机制
The mechanism of action of MDP2P is not fully understood. However, it is believed to act as a precursor to the synthesis of various drugs and pharmaceuticals. It is converted to MDMA, MDA, and MDEA, which then act on the central nervous system to produce their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDP2P are not well understood. However, it is believed to act on the central nervous system to produce its effects. It is also believed to have some potential therapeutic benefits, although more research is needed in this area.
实验室实验的优点和局限性
MDP2P has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several future directions for the research on MDP2P. One area of research is the development of new synthesis methods that are more efficient and less toxic. Another area of research is the investigation of the potential therapeutic benefits of MDP2P and its derivatives. Finally, more research is needed to understand the mechanism of action of MDP2P and its effects on the central nervous system.
科学研究应用
MDP2P has been extensively studied for its potential use in the synthesis of various drugs and pharmaceuticals. It has been used in the synthesis of drugs such as MDMA, MDA, and MDEA, which are commonly known as ecstasy.
属性
CAS 编号 |
19560-64-6 |
|---|---|
产品名称 |
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine |
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
3-methylidene-1,5-benzodioxepine |
InChI |
InChI=1S/C10H10O2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5H,1,6-7H2 |
InChI 键 |
BXQMNWLHBMJTGG-UHFFFAOYSA-N |
SMILES |
C=C1COC2=CC=CC=C2OC1 |
规范 SMILES |
C=C1COC2=CC=CC=C2OC1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


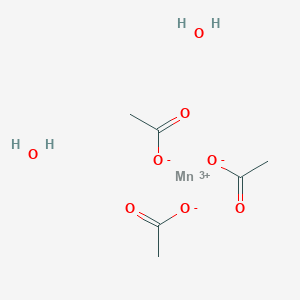
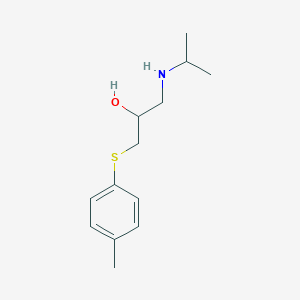
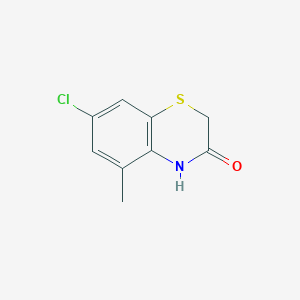
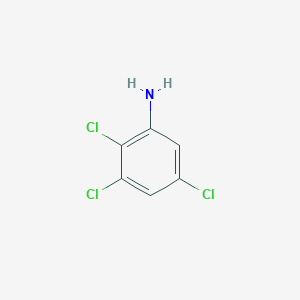

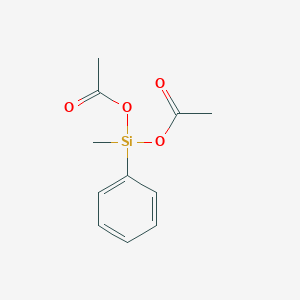
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
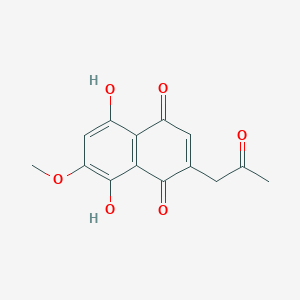

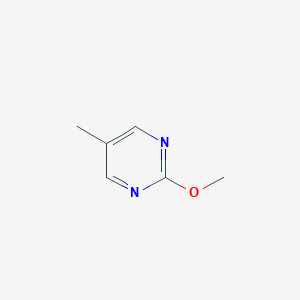
![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

